Cas no 1448136-52-4 (N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide)

N-{2-[3-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a pyrazole core linked to a pyridine moiety and a trifluoromethyl-substituted benzamide group. This structure confers notable chemical versatility, making it valuable in medicinal chemistry and pharmaceutical research. The pyridine and pyrazole components enhance binding affinity in target interactions, while the trifluoromethyl group improves metabolic stability and lipophilicity. The compound's well-defined heterocyclic framework allows for precise modifications, facilitating its use as a key intermediate in drug discovery. Its robust synthetic accessibility and potential bioactivity render it suitable for applications in developing kinase inhibitors or other therapeutic agents targeting protein-protein interactions.
N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide structure
1448136-52-4 structure
Product Name:N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide
CAS No:1448136-52-4
MF:C18H15F3N4O
MW:360.333113908768
CID:6156819
PubChem ID:71807843
Update Time:2025-10-29

N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide
    • N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
    • 1448136-52-4
    • N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
    • F6439-3968
    • AKOS024562334
    • N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
    • InChI Key: KTYPDGOIMFOTRK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NCCN1C=CC(C2C=CN=CC=2)=N1)=O)(F)F

Computed Properties

  • Exact Mass: 360.11979560g/mol
  • Monoisotopic Mass: 360.11979560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.8Ų

N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide

N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide (CAS No. 1448136-52-4): A Comprehensive Overview

N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide (CAS No. 1448136-52-4) is a promising compound in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, often referred to as a pyrazole-trifluoromethylbenzamide, has garnered significant attention due to its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide is C20H17F3N4O, with a molecular weight of approximately 380.37 g/mol. The compound features a central pyrazole ring connected to a pyridine moiety and a trifluoromethylbenzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.

The trifluoromethyl group is known for its electron-withdrawing effect, which can influence the compound's reactivity and stability. The pyrazole ring, on the other hand, is a versatile scaffold that has been widely explored in drug discovery due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The combination of these structural elements makes N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide an attractive candidate for various therapeutic applications.

Synthesis Methods

The synthesis of N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide has been reported in several studies, each employing different strategies to achieve the desired product. One common approach involves the coupling of 2-trifluoromethylbenzoyl chloride with an appropriate amine derivative, followed by the formation of the pyrazole ring through a cyclocondensation reaction.

A typical synthetic route begins with the preparation of 2-trifluoromethylbenzoyl chloride from 2-trifluoromethylbenzoic acid using thionyl chloride. The resulting acid chloride is then reacted with 2-aminoethanol to form the corresponding amide. Subsequently, this amide is treated with an aldehyde and hydrazine to generate the pyrazole ring. Finally, the pyridine moiety is introduced through a palladium-catalyzed coupling reaction with 4-bromopyridine.

This synthetic method provides a robust and scalable route to produce N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide, making it suitable for both laboratory-scale synthesis and industrial production.

Biological Activities and Therapeutic Potential

Recent research has highlighted the potential therapeutic applications of N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and signaling pathways involved in disease processes.

In one notable study, researchers investigated the anti-inflammatory properties of N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}-2-(trifluoromethyl)benzamide. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.

Another area of interest is the compound's potential as an anticancer agent. Preclinical studies have demonstrated that N-{2-3-(pyridin-4-y l)-1H-pyrazol - 1 - yleth yl} - 2 - (tr if luoro methyl )be nzam ide strong > exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential.

Beyond its direct effects on cancer cells, there is evidence suggesting that N-{2 - 3 - (py ridi n - 4 - yl ) - 1 H - p yra zo l - 1 - yle th yl } - 2 - (tri fluoro met h yl )be nzam ide strong > may also enhance the efficacy of existing anticancer therapies by sensitizing tumor cells to chemotherapeutic agents. This synergistic effect has been observed in combination studies with drugs such as cisplatin and doxorubicin.

Clinical Development and Future Prospects

The promising preclinical results have paved the way for further clinical development of N-{2 - 3 - (py ridi n - 4 - yl ) - 1 H - p yra zo l - 1 - yle th yl } - 2 - (tri flu oro met h yl )be nzam ide strong > . Several Phase I clinical trials are currently underway to evaluate its safety and pharmacokinetic profile in healthy volunteers and patients with advanced solid tumors.

Preliminary data from these trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Additionally, early signs of antitumor activity have been observed in some patients, warranting further investigation in larger Phase II trials.

The future prospects for this compound are promising, particularly in light of its unique mechanism of action and potential for combination therapy. Ongoing research aims to optimize its formulation for improved bioavailability and stability, as well as to explore new indications beyond cancer treatment.

Conclusion

In conclusion, N-{2 - 3 -(py ridi n - 4-y l ) - 1 H-p yra zo l - 1-y le th yl } - 2 -(tri flu oro met h yl )be nzam ide strong > (CAS No. 1448136-52-4) represents a compelling candidate for further development in medicinal chemistry. Its distinctive chemical structure confers multiple biological activities that hold promise for treating various diseases, including inflammation and cancer. As research continues to advance our understanding of this compound's mechanisms and therapeutic potential, it is likely that new applications will emerge, contributing to improved patient outcomes in clinical settings.

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